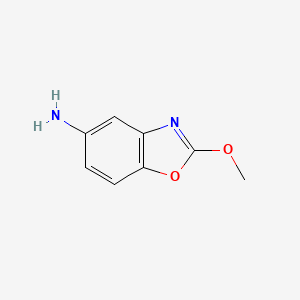

2-Methoxy-1,3-benzoxazol-5-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCRCZVUSNLHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 1,3 Benzoxazol 5 Amine and Its Analogues

Established Synthetic Routes for Benzoxazole (B165842) Ring Formation

The traditional and most common methods for synthesizing the benzoxazole scaffold involve the cyclization of ortho-aminophenol derivatives with various reagents. rsc.orgrsc.org These established routes provide a reliable foundation for accessing a wide array of benzoxazole-containing compounds.

Cyclization of Ortho-Aminophenol Derivatives

The cornerstone of benzoxazole synthesis is the condensation and subsequent cyclization of an o-aminophenol with a suitable one-carbon synthon. rsc.orgrsc.org This approach is versatile, allowing for the introduction of various substituents on both the benzene (B151609) and the 2-position of the benzoxazole ring.

A well-established method for synthesizing benzoxazole-2-thiols involves the reaction of o-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide. ijpbs.comnih.gov The resulting benzoxazole-2-thiol can then undergo further reactions. For instance, it can be reacted with chloroacetic acid to introduce an acetic acid moiety at the 2-position. nih.gov This thiol intermediate serves as a versatile precursor for a variety of 2-substituted benzoxazoles. acs.org

| Reactants | Reagents | Product | Reference |

| o-Aminophenol, Carbon Disulfide | Potassium Hydroxide | Benzo[d]oxazole-2-thiol | nih.gov |

| Benzo[d]oxazole-2-thiol, Chloroacetic Acid | - | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | nih.gov |

The condensation of o-aminophenols with aldehydes or ketones is a widely used and straightforward method for synthesizing 2-substituted benzoxazoles. rsc.orgijpbs.com This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. researchgate.net A variety of catalysts, including acids, bases, and metal complexes, can be employed to facilitate this transformation. rsc.orgnih.gov The reaction conditions can often be tuned to be mild and efficient. organic-chemistry.org The use of different aldehydes and ketones allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole core. rsc.org

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Aminophenol, Aromatic Aldehydes | Methanol, Room Temperature | 2-Aryl-benzoxazoles | rsc.org |

| o-Aminophenol, Aldehydes | Rice Husk Derived Activated Carbon | 2-Substituted-benzoxazoles | rsc.org |

| o-Aminophenol, Aromatic Aldehydes | Ni(II) complex, DMF, K2CO3 | 2-Aryl-benzoxazoles | rsc.org |

| o-Aminophenol, Aromatic Aldehydes | Potassium-ferrocyanide, Grinding | 2-Aryl-benzoxazoles | rsc.org |

Nucleophilic Substitution on Pre-formed Benzoxazole Cores

Another synthetic strategy involves the modification of a pre-formed benzoxazole ring through nucleophilic substitution reactions. This approach is particularly useful for introducing amino groups at the 2-position. For example, starting with benzoxazole-2-thiol, a versatile intermediate, various amines can be introduced. acs.org The reaction of benzoxazole-2-thiol with amines can be mediated by reagents like chloroacetyl chloride, proceeding through an intramolecular Smiles rearrangement to yield N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This method offers a metal-free approach with a broad scope for different amines. acs.orgnih.gov

| Starting Material | Reagents | Product | Reference |

| Benzoxazole-2-thiol | Various Amines, Chloroacetyl Chloride | N-substituted 2-aminobenzoxazoles | acs.orgnih.gov |

Oxidative Amination of Benzoxazoles

Direct C-H amination of the benzoxazole core at the 2-position represents a more atom-economical approach to synthesizing 2-aminobenzoxazoles. nih.govacs.org This method avoids the pre-functionalization of the benzoxazole ring. Both metal-catalyzed and metal-free oxidative amination reactions have been developed. organic-chemistry.orgthieme-connect.com Copper-catalyzed systems, for instance, can effectively couple benzoxazoles with primary amines using an oxidant like tert-butyl peroxide. organic-chemistry.org Metal-free approaches often utilize catalytic iodine in the presence of an oxidant to achieve the amination. organic-chemistry.orgthieme-connect.com An electrochemical approach has also been developed, using catalytic amounts of tetraalkylammonium halides as redox catalysts, which avoids the need for excess chemical oxidants and simplifies the workup process. nih.govacs.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Benzoxazole, Primary Amines | Copper(II) acetate, tert-butyl peroxide | 2-Aminobenzoxazoles | organic-chemistry.org |

| Benzoxazole, Amines | Catalytic Iodine, tert-butyl hydroperoxide | 2-Aminobenzoxazoles | organic-chemistry.org |

| Benzoxazole, Amines | Tetraalkylammonium halide (catalytic), Constant current | 2-Aminobenzoxazoles | nih.govacs.org |

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for benzoxazole synthesis. rsc.orgnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Key green strategies include the use of:

Reusable Catalysts: Nanocatalysts, such as those based on magnetic nanoparticles, allow for easy separation and reuse, reducing catalyst waste. rsc.orgnih.govnih.gov

Green Solvents: Utilizing water or bio-based solvents like ethanol (B145695) instead of traditional volatile organic compounds (VOCs) minimizes environmental impact. ijpbs.comjetir.org

Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with the aid of microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and reduced waste. rsc.orgnih.govnih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation can provide more efficient energy transfer, leading to faster reactions and often milder conditions compared to conventional heating. ijpbs.comnih.govnih.gov

Atom-Economical Reactions: Methods like direct C-H activation and oxidative amination are inherently more atom-economical as they avoid the generation of stoichiometric byproducts. nih.govacs.org

Ionic Liquids: Ionic liquids, particularly Brønsted acidic ionic liquids, have been used as recyclable catalysts for the synthesis of benzoxazoles, often under solvent-free conditions. rsc.orgacs.org

Electrochemical Synthesis: Electrochemical methods offer a clean way to generate reactive species and drive reactions, often avoiding the need for chemical oxidants and reducing waste. nih.govacs.orgresearchgate.net

These advanced and green chemistry approaches not only make the synthesis of 2-Methoxy-1,3-benzoxazol-5-amine and its analogues more environmentally benign but also often lead to improved efficiency and easier product isolation. rsc.orgnih.gov

| Green Approach | Example | Advantages | Reference |

| Reusable Catalyst | Imidazolium (B1220033) chlorozincate (II) ionic liquid on Fe3O4 nanoparticles | Easy separation, reusability | nih.govnih.gov |

| Green Solvent | Ethanol | Reduced environmental impact | jetir.org |

| Solvent-Free/Ultrasound | o-aminophenol, aldehydes, LAIL@MNP catalyst | Faster reaction, high yields, reduced waste | nih.govnih.gov |

| Electrochemical Synthesis | Benzoxazole amination with tetraalkylammonium halide | Avoids chemical oxidants, simplified workup | nih.govacs.org |

| Ionic Liquid Catalyst | Brønsted acidic ionic liquid gel | Recyclable, solvent-free conditions | rsc.orgacs.org |

Metal-Catalyzed Syntheses (e.g., Copper, Palladium, Nickel)

Metal-catalyzed reactions are pivotal in the synthesis of benzoxazoles, offering high efficiency and broad substrate scope. Copper, palladium, and nickel catalysts are prominently featured in these synthetic transformations.

Copper-Catalyzed Syntheses: Copper catalysts are widely employed for the formation of benzoxazoles. One common approach involves the copper-catalyzed cyclization of ortho-haloanilides. researchgate.net For instance, the combination of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) can effectively catalyze the cyclization of ortho-haloanilides, which are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. researchgate.net Another copper-catalyzed method is the direct C-H bond arylation of benzoxazoles with aryl bromides, using a CuI/PPh₃-based catalyst to introduce various aryl groups. organic-chemistry.org Furthermore, copper(II)-catalyzed conversion of bisaryloxime ethers to 2-arylbenzoxazoles has been reported, involving a cascade C-H functionalization and C-N/C-O bond formation under an oxygen atmosphere. researchgate.net A combination of a Brønsted acid and CuI can also catalyze the cyclization of 2-aminophenols with β-diketones, tolerating various substituents on the 2-aminophenol (B121084) ring, including methoxy (B1213986) groups. nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts offer another powerful tool for benzoxazole synthesis. A novel method involves the palladium-catalyzed cleavage of carbon-carbon triple bonds with o-aminophenol to efficiently produce benzoxazoles. google.com Palladium-catalyzed direct arylation of benzoxazoles with aryl chlorides, facilitated by an NHC-Pd(II)-Im complex, provides a route to 2-aryloxazole derivatives. researchgate.net Additionally, a one-pot palladium-catalyzed cascade process for preparing benzoxazoles from aryl halides and aminophenols has been developed. researchgate.net

Nickel-Catalyzed Syntheses: Nickel catalysis provides a sustainable and cost-effective alternative for benzoxazole synthesis. An inexpensive and easy-to-prepare Ni(II)-catalyst has been used for the dehydrogenative coupling of alcohols with 2-aminophenols to form a wide variety of polysubstituted benzoxazole derivatives. mdpi.com Nickel supported on silica (B1680970) has also been shown to be an efficient catalyst for the synthesis of benzoxazoles from 2-aminophenol and substituted aldehydes at room temperature.

A comparative table of metal-catalyzed syntheses for benzoxazole analogues is presented below:

| Metal Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper (CuI/1,10-phenanthroline) | ortho-Haloanilides | Believed to proceed via a Cu(I)/Cu(III) cycle. | researchgate.net |

| Copper (CuI/PPh₃) | Benzoxazoles and Aryl Bromides | Direct C-H bond arylation. | organic-chemistry.org |

| Copper (Cu(II)) | Bisaryloxime ethers | Cascade C-H functionalization and C-N/C-O bond formation. | researchgate.net |

| Palladium (PdCl₂) | o-Aminophenol and Alkynes | Cleavage of C-C triple bonds. | google.com |

| Palladium (NHC-Pd(II)-Im complex) | Benzoxazoles and Aryl Chlorides | Direct arylation with aryl chlorides. | researchgate.net |

| Nickel (Ni(II)-tetraaza macrocyclic ligand) | 2-Aminophenols and Alcohols | Sustainable synthesis via dehydrogenative coupling. | mdpi.com |

| Nickel (Ni-SiO₂) | 2-Aminophenol and Aldehydes | Efficient synthesis at room temperature. |

Application of Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) have emerged as green and efficient media for chemical reactions, including the synthesis of benzoxazoles. They can act as both catalysts and solvents, often leading to high yields and easy product separation. nih.gov

A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been successfully used for the synthesis of benzoxazoles through the condensation of o-aminophenols and benzaldehydes. nih.gov This method is performed under solvent-free conditions at elevated temperatures and allows for the recycling of the catalyst without significant loss of activity. Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) for the synthesis of benzoxazoles under solvent-free sonication, which offers advantages of faster reaction rates and high yields. researchgate.netmdpi.com

The use of imidazolium chloride as a metal-free promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives has also been reported, providing moderate to excellent yields. nih.gov

Microwave-Assisted and Ultrasound-Assisted Synthesis Protocols

The application of microwave irradiation and ultrasound has significantly accelerated the synthesis of benzoxazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted synthesis is a well-established technique for the rapid synthesis of benzoxazole derivatives. For example, the reaction of 2-aminophenol with aromatic aldehydes in the presence of potassium cyanide as a catalyst can be efficiently carried out under microwave irradiation, affording high yields in short reaction times. Microwave irradiation has also been employed in the solvent-free synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol using Lawesson's reagent as a promoter.

Ultrasound-Assisted Synthesis: Sonication is another non-conventional energy source that has been successfully applied to the synthesis of benzoxazoles. A green method for the synthesis of benzoxazoles and benzothiazoles with moderate to good yields utilizes an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication. researchgate.net This protocol is performed under mild conditions and produces only water as a byproduct, with reaction times as short as 30 minutes. researchgate.net

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves grinding solid reactants together, represents a highly efficient and environmentally friendly approach to chemical synthesis. This solvent-free method has been applied to the synthesis of benzoxazoles. For instance, the synthesis of benzoxazole derivatives has been achieved through a grindstone method using a mortar and pestle at room temperature, with a nanomaterial strontium carbonate catalyst, resulting in high yields in a short time. nih.gov

Solvent-Free Reaction Conditions

Solvent-free reactions are a cornerstone of green chemistry, minimizing waste and often simplifying purification processes. Many of the aforementioned methodologies can be performed under solvent-free conditions.

The use of a Brønsted acidic ionic liquid gel as a catalyst for the condensation of o-aminophenols and benzaldehydes is a prime example of a solvent-free synthesis of benzoxazoles. nih.gov Similarly, ultrasound-assisted synthesis with a supported ionic liquid catalyst can be conducted without a solvent. researchgate.net Mechanochemical methods are inherently solvent-free. nih.gov Furthermore, nickel-catalyzed syntheses on silica supports have also been developed to proceed efficiently without the need for a solvent.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of benzoxazole synthesis is highly dependent on various reaction parameters. Optimization of these parameters is crucial for maximizing yield and minimizing reaction time.

Influence of Solvent Systems on Reaction Kinetics and Yield

The choice of solvent can have a profound impact on the kinetics and yield of benzoxazole synthesis. While solvent-free conditions are often preferred for their green credentials, in some cases, a solvent is necessary to ensure proper mixing and heat transfer.

Impact of Temperature and pH on Product Formation and Selectivity

The precise control of temperature and pH is paramount in the synthesis of benzoxazole derivatives to ensure optimal yields and prevent the formation of unwanted byproducts. While specific studies on the direct synthesis of this compound are not extensively documented, the influence of these parameters can be inferred from related benzoxazole syntheses.

For instance, in the cyclization of o-aminophenols, temperature plays a key role. High temperatures can sometimes be detrimental, leading to decomposition or side reactions. In one documented synthesis of benzoxazole derivatives, adjusting the pH to a weakly acidic range of 5–6 was crucial for achieving good to excellent yields, although this particular reaction also required a high temperature of 145–150 °C. libretexts.org Conversely, some catalytic systems for benzoxazole synthesis operate effectively at room temperature, highlighting the diverse reaction conditions available. libretexts.org

The synthesis of precursors is also highly sensitive to temperature. For example, during the nitration of N-(2-methoxyphenyl)acetamide, a key intermediate in a potential synthetic route to the target molecule, the temperature must be maintained at a frigid 0–5°C to direct the nitration to the desired 5-position and prevent over-nitration.

In the reduction of a nitro group to an amine, a crucial step in the proposed synthesis of this compound, temperature control is again vital. Catalytic hydrogenations, a common method for this transformation, are often performed at or slightly above room temperature. The choice of catalyst and solvent system will also significantly influence the required temperature.

The pH of the reaction medium is particularly important in the final isolation and purification stages. For instance, in the preparation of 2-chloro-5-aminobenzoic acid, a related compound, the pH of the solution is carefully adjusted to a narrow range of 2.8 to 3.2 to selectively precipitate the desired product and leave impurities in the solution. google.com A similar pH-controlled precipitation would likely be a critical step in the purification of this compound.

Catalyst Loading and Regioselectivity Control

The choice and loading of the catalyst are critical factors that govern the efficiency and regioselectivity of the reactions leading to this compound. Various catalytic systems have been developed for the synthesis of the core benzoxazole structure.

For the cyclization step to form the benzoxazole ring, a range of catalysts can be employed. Lewis acids are often used to activate the precursors. In one study, BF₃·Et₂O was used as a catalyst for the reaction of o-aminophenols with an electrophilic cyanating agent. acs.org The amount of catalyst used can significantly impact the reaction outcome. For example, in the synthesis of 2-aryl benzoxazole derivatives, a TiO₂–ZrO₂ composite catalyst was used effectively at a specific loading to achieve high yields in a short reaction time. libretexts.org Another approach utilized a magnetic nanoparticle-supported Lewis acidic ionic liquid, where a low catalyst loading of 4 mg was sufficient. acs.org

Regioselectivity, the control of the position of substituent introduction, is a major challenge in the synthesis of specifically substituted benzoxazoles. In a potential synthetic route to this compound, the nitration of a 2-methoxybenzoxazole precursor would be a key step. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. Therefore, careful control of the reaction conditions, including the choice of nitrating agent and catalyst, would be necessary to favor nitration at the 5-position over the alternative 7-position. The use of milder nitrating agents or specific catalytic systems can enhance this selectivity. Recent advancements in nitration methods focus on using dilute aqueous nitric acid to improve regioselectivity and avoid over-nitration. beilstein-journals.orgmasterorganicchemistry.com

The table below summarizes various catalytic systems used in the synthesis of benzoxazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Precursors | Product Type | Key Advantages |

| BF₃·Et₂O | o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide | 2-Aminobenzoxazoles | Non-hazardous cyanating agent. acs.org |

| TiO₂–ZrO₂ | 2-aminophenol and aromatic aldehydes | 2-Aryl benzoxazoles | Green catalyst, short reaction time, high yield. libretexts.org |

| Magnetic Nanoparticle-supported Lewis Acidic Ionic Liquid | 2-aminophenol and aldehydes | 2-Substituted benzoxazoles | Reusable catalyst, mild conditions. acs.org |

| Iron | 5-Nitro-2,1,3-benzoxadiazole | 2,1,3-Benzoxadiazol-5-amine | Efficient reduction of nitro group. chemicalbook.com |

Synthesis of Functionalized Derivatives and Precursors

The synthesis of functionalized derivatives of this compound and its precursors is essential for exploring its structure-activity relationships and developing new materials.

Methods for Introducing Amino and Methoxy Groups

A plausible synthetic strategy for this compound involves the initial synthesis of a precursor with the nitro and chloro groups in the desired positions, followed by substitution and reduction.

One potential route begins with the synthesis of 2-chloro-5-nitrobenzoxazole . This can be achieved by treating 5-nitrobenzoxazole-2-thione with thionyl chloride. uci.edu

The next crucial step is the introduction of the methoxy group . This can be accomplished through a nucleophilic aromatic substitution reaction, where the chloro group at the 2-position of 2-chloro-5-nitrobenzoxazole is displaced by a methoxide (B1231860) source, such as sodium methoxide.

Finally, the amino group is introduced by the reduction of the nitro group. This transformation can be carried out using various reducing agents. A common and effective method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid can be employed. For instance, the reduction of 4-carbomethoxy-2-nitrophenol to the corresponding aminophenol has been successfully achieved using sodium dithionite (B78146) in boiling alcohol. libretexts.org

An alternative approach to introduce the amino group involves the direct amination of the benzoxazole ring, although this often requires specific catalysts and conditions. organic-chemistry.org

The table below outlines a potential synthetic sequence for this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 5-Nitrobenzoxazole-2-thione | Thionyl chloride (SOCl₂), DMF (cat.), 65°C | 2-Chloro-5-nitrobenzoxazole uci.edu |

| 2 | 2-Chloro-5-nitrobenzoxazole | Sodium methoxide (NaOMe) in Methanol (MeOH) | 2-Methoxy-5-nitrobenzoxazole |

| 3 | 2-Methoxy-5-nitrobenzoxazole | H₂, Pd/C catalyst in a suitable solvent (e.g., Ethanol) | This compound |

Strategies for Further Derivatization at Various Positions

The presence of the amino group and the benzoxazole ring system in this compound offers multiple sites for further derivatization, allowing for the creation of a library of novel compounds.

Derivatization of the Amino Group: The primary amino group at the 5-position is a versatile handle for a wide range of chemical modifications.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form the corresponding amides. beilstein-journals.orgnih.gov This reaction is a common strategy to introduce a variety of substituents.

N-Alkylation: N-alkylation can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides in a basic medium yields sulfonamides, a common functional group in medicinal chemistry. acs.org

Derivatization of the Benzene Ring: The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The methoxy group is an activating ortho-, para-director, while the fused oxazole (B20620) ring is generally considered deactivating. The amino group is a strong activating ortho-, para-director. The interplay of these effects will determine the position of further substitution. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Further nitration, if desired, would likely occur at the positions activated by the amino and methoxy groups, though conditions would need to be carefully controlled to avoid unwanted side reactions.

The following table provides examples of potential derivatization reactions for this compound.

| Position of Derivatization | Reaction Type | Reagents | Potential Product |

| 5-Amino Group | N-Acylation | Acetyl chloride, Pyridine | N-(2-methoxy-1,3-benzoxazol-5-yl)acetamide |

| 5-Amino Group | N-Sulfonylation | Benzenesulfonyl chloride, Triethylamine | N-(2-methoxy-1,3-benzoxazol-5-yl)benzenesulfonamide |

| Benzene Ring (e.g., C6 or C4) | Bromination | N-Bromosuccinimide (NBS) | Bromo-2-methoxy-1,3-benzoxazol-5-amine derivative |

Advanced Computational and Theoretical Studies of 2 Methoxy 1,3 Benzoxazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For a molecule like 2-Methoxy-1,3-benzoxazol-5-amine, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to achieve reliable results. researchgate.net

Geometry Optimization and Conformational Landscapes

A fundamental step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles of its ground state. The planarity of the benzoxazole (B165842) ring system and the orientation of the methoxy (B1213986) and amine substituents would be key findings. A conformational analysis could also be performed to identify different stable isomers (conformers) and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.govyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron, indicating regions of nucleophilicity. youtube.com In this compound, the HOMO is expected to be located primarily over the electron-rich benzoxazole ring and the amino group. researchgate.net

LUMO: Represents the ability to accept an electron, indicating regions of electrophilicity. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that helps determine molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is fundamental to predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Benzimidazole (B57391) Compound

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 4.73 |

Note: This data is for a related but different compound, 2-aminobenzimidazole, and is provided for illustrative purposes only. Data for this compound is not available. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These would likely be found near the oxygen and nitrogen atoms of the benzoxazole ring and the amino group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically located around the hydrogen atoms.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

The MEP surface provides a clear, three-dimensional view of the charge distribution and is used to understand drug-receptor interactions and chemical reactivity patterns. nih.govresearchgate.net

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with an experimentally recorded FT-IR or FT-Raman spectrum. researchgate.net This comparison helps to confirm the molecular structure and allows for the precise assignment of vibrational modes (e.g., N-H stretching, C-O-C stretching, aromatic ring vibrations) to specific experimental peaks.

Thermodynamic Properties Calculation

Computational methods can also be used to calculate key thermodynamic properties of a molecule at different temperatures. Based on the vibrational analysis, properties such as heat capacity (Cv), entropy (S), and enthalpy (H) can be determined. These calculations provide insight into the thermal stability and behavior of the compound under various conditions.

Table 2: Example of Calculated Thermodynamic Properties for a Heterocyclic Compound

| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) |

| 200.0 | 85.3 | 28.5 |

| 298.15 | 98.7 | 40.1 |

| 400.0 | 112.5 | 51.2 |

Note: This data is illustrative and does not represent this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). uobaghdad.edu.iqjocpr.com This simulation is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the strength of the interaction (e.g., binding energy in kcal/mol). The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net For this compound, docking studies would require a specific biological target to be identified, but no such studies have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.

In the context of benzoxazole derivatives, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov For a hypothetical series of analogs of this compound, a QSAR study would typically involve the generation of a diverse set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Key Molecular Descriptors in Benzoxazole QSAR Studies:

A typical QSAR study on benzoxazole derivatives might involve the following classes of descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the presence of the electron-donating amino group and the electron-withdrawing methoxy group in this compound would significantly influence its electronic descriptor values.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume are commonly used. The methoxy group at the 2-position would be a key determinant of the steric hindrance around the oxazole (B20620) ring.

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the connectivity of atoms.

Illustrative QSAR Model for Benzoxazole Derivatives:

While a specific QSAR model for this compound is not publicly available, a representative model for a series of benzoxazole derivatives with a given biological activity (e.g., inhibitory activity against a specific enzyme) might look like the following hypothetical equation:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(LUMO Energy)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor to the activity. A positive β for LogP would suggest that increased lipophilicity enhances activity, while a negative β for LUMO energy might indicate that a greater electron-accepting ability is favorable.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs

| Compound | R-group at position 7 | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Predicted pIC50 |

| This compound | H | 1.85 | 3.2 | -0.5 | 6.5 |

| Analog 1 | Cl | 2.55 | 2.8 | -0.8 | 7.2 |

| Analog 2 | CH3 | 2.30 | 3.5 | -0.4 | 6.8 |

| Analog 3 | NO2 | 1.90 | 1.5 | -1.2 | 7.8 |

Note: The data in this table is purely illustrative and intended to demonstrate the application of QSAR principles.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its potential biological target, typically a protein receptor. nih.gov These simulations track the movements of atoms over time, offering insights into the stability of the ligand-receptor complex, the key intermolecular interactions, and the conformational changes that occur upon binding. nih.gov

For this compound, an MD simulation would begin with the docking of the molecule into the active site of a target protein. The choice of the target would be guided by the known pharmacology of related benzoxazole derivatives, which have shown affinity for targets such as DNA gyrase and various kinases. nih.govnih.gov

Analysis of MD Simulation Trajectories:

Several parameters are analyzed from the MD simulation trajectory to assess the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD profile for both suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein. Increased flexibility in certain residues upon ligand binding can indicate an induced-fit mechanism.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are crucial for binding affinity and specificity. The amino and methoxy groups of this compound are potential hydrogen bond donors and acceptors, respectively.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity.

Table 2: Illustrative Interaction Analysis from an MD Simulation of a Benzoxazole Derivative with a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) | Persistence (%) |

| Lys72 | Hydrogen Bond (with N of oxazole) | 2.8 | 85 |

| Glu91 | Hydrogen Bond (with amine H) | 3.1 | 70 |

| Val23 | Hydrophobic Interaction | 3.5 | 95 |

| Phe145 | π-π Stacking (with benzoxazole ring) | 3.8 | 60 |

Note: This table represents a hypothetical analysis for a benzoxazole derivative and is for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties and reactivity descriptors. researchgate.net

For this compound, quantum chemical studies can elucidate its intrinsic reactivity, which is fundamental to its potential biological activity and metabolic fate.

Key Quantum Chemical Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms would be expected to show negative potential, while the amine hydrogens would exhibit positive potential.

Local Reactivity Descriptors (Fukui Functions): Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. journal-vniispk.ru This information is crucial for understanding regioselectivity in chemical reactions and metabolic transformations.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-31G level)*

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.38 eV⁻¹ |

Note: The values in this table are hypothetical and serve as an example of the output of quantum chemical calculations.

Biological Activities and Mechanistic Insights in Vitro and Preclinical of 2 Methoxy 1,3 Benzoxazol 5 Amine Derivatives

Antimicrobial Activity Studies

Derivatives of the benzoxazole (B165842) scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.net The nature and position of substituents on the benzoxazole ring play a crucial role in determining the potency and spectrum of their antimicrobial action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Benzoxazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some studies indicate a degree of selectivity, with certain derivatives showing more pronounced effects against Gram-positive species like Staphylococcus aureus and Bacillus subtilis. researchgate.net

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the in vitro antibacterial activity of a compound, representing the lowest concentration that prevents visible growth of a bacterium. nih.gov Studies on various benzoxazole derivatives have established their MIC values against a range of bacterial pathogens. For instance, certain 2,5-disubstituted benzoxazoles have shown promising activity against Pseudomonas aeruginosa. mdpi.com In a study of pyrazoline derivatives, which are also nitrogen-containing heterocycles, MIC values against S. aureus, P. aeruginosa, B. subtilis, and E. faecalis ranged from 32 to 512 µg/mL. turkjps.org

| Compound/Class | Bacterium | MIC (µg/mL) |

| Pyrazoline derivatives | S. aureus | 64 |

| P. aeruginosa | 64 | |

| B. subtilis | 64 | |

| E. faecalis | 32 | |

| Carbazole (B46965) derivative | S. aureus ATCC 6358 | 30 |

| S. epidermidis ATCC 12228 | 50 | |

| S. pyogenes ATCC 19615 | 40 |

This table presents a selection of MIC values for related heterocyclic compounds to provide context for the potential antibacterial activity.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent that results in bacterial death. While closely related to the MIC, the MBC provides insight into the bactericidal versus bacteriostatic nature of a compound. For a newly synthesized carbazole derivative, the MBC values were determined to be 60 µg/mL for S. pyogenes and S. epidermidis, and 70 µg/mL for S. aureus ATCC 700699. nih.gov For some other S. aureus strains, the MBC was above the tested concentration range. nih.gov

Tuberculosis remains a significant global health challenge, necessitating the discovery of new antitubercular agents. nih.gov While data specifically on 2-Methoxy-1,3-benzoxazol-5-amine derivatives is limited, related heterocyclic compounds have shown promise. A series of 1,2,3-triazolyl fatty acid derivatives were tested against Mycobacterium tuberculosis, with several compounds exhibiting activity at micromolar concentrations. nih.gov The most potent of these had an MIC of less than 17.8 µM. nih.gov Furthermore, some benzimidazole (B57391) derivatives have been evaluated for their antitubercular activity, with the most active compounds showing inhibitory action against vital mycobacterial enzymes. nih.gov

Antifungal Efficacy against Yeast and Fungal Strains

The antifungal properties of benzoxazole derivatives are well-documented, with some studies suggesting that their antifungal activity may be more pronounced than their antibacterial effects. researchgate.net These compounds have been tested against a variety of pathogenic yeasts and fungi.

A study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that 16 out of 41 compounds were active against Pichia pastoris, with MIC values lower than those observed for bacteria. researchgate.net The presence of electron-donating groups, such as methoxy (B1213986) and dimethylamino, on the phenyl ring at the 2-position of the benzoxazole was associated with antifungal activity. researchgate.net Another study investigated a series of benzoxazole derivatives against eight phytopathogenic fungi, with several compounds showing a significant inhibition rate of over 50%. mdpi.com Specifically, 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) demonstrated fungistatic activity against all tested Candida strains, although its potency was lower than that of fluconazole. nih.gov

| Compound/Class | Fungal Strain | Activity (MIC or Inhibition) |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Pichia pastoris | Active (16 of 41 compounds) |

| Benzoxazole derivatives | Phytopathogenic fungi | >50% inhibition rate |

| 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) | Candida spp. | Fungistatic activity |

| 1,3,4-Oxadiazole derivatives (LMM5 and LMM11) | Candida albicans | MIC of 32 µg/mL |

This table summarizes the antifungal activity of various benzoxazole and related heterocyclic derivatives.

Anticancer Activity and Cytotoxicity Profiles (In Vitro)

The benzoxazole nucleus is a key pharmacophore in a number of compounds with demonstrated anticancer activity. mdpi.com In vitro studies have evaluated the cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines.

The cytotoxic potential of these compounds is often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. A study on tetrahydrobenzo[b]thiophene derivatives, which share structural similarities with the benzoxazole scaffold, showed that one compound had an IC50 of 3.53 µM against the MCF-7 breast cancer cell line. researchgate.net Another study on benzoxazole-based amides and sulfonamides identified a compound with high cytotoxic potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov Furthermore, novel pyrazolyl benzoxazole conjugates have been synthesized and evaluated for their in vitro anticancer activity. researchgate.net The substitution pattern on the benzoxazole ring and the nature of the side chains significantly influence the cytotoxic profile. researchgate.net

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Tetrahydrobenzo[b]thiophene derivative | MCF-7 (Breast) | 3.53 |

| HepG2 (Liver) | 7.79 | |

| HCT-116 (Colon) | 8.10 | |

| Benzimidazole derivative | MCF-7 (Breast) | 0.0047 |

| HCT-116 (Colon) | 0.0058 | |

| Thiazolo[4,5-e]indazol-2-amine derivative | MCF-7 (Breast) | 11.5 |

| ME-180 (Cervical) | 11.5 | |

| Hep-G2 (Liver) | 12.4 |

This table presents a selection of IC50 values for benzoxazole and related heterocyclic compounds against various cancer cell lines.

Evaluation against Human Cancer Cell Lines (e.g., HT-29, MCF-7, HCT-116, NCI-H460)

The broader class of benzoxazole derivatives has demonstrated a wide spectrum of anticancer activity. Studies have shown that various synthetic benzoxazoles exert cytotoxic effects on a range of cancer cells, including breast cancer lines (MCF-7), colorectal cancer lines (HCT-116, HT-29), and lung cancer lines (A549, which is a common model similar to NCI-H460). nih.gov For instance, certain novel benzoxazole-pyrazine derivatives have displayed outstanding activity against MCF-7 and A549 cell lines. arkat-usa.org Similarly, other research has highlighted the antiproliferative effects of benzimidazole derivatives, a structurally related class of compounds, against HCT-116 and MCF-7 cell lines. mdpi.com

However, specific data focusing exclusively on the anticancer activity of this compound derivatives against the HT-29 and NCI-H460 cell lines are not extensively available in the reviewed literature. While general benzoxazole scaffolds are frequently studied, the specific substitution pattern of the requested compound is less commonly documented in publicly accessible research.

Determination of Half Maximal Inhibitory Concentration (IC50)

The half maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. For various benzoxazole derivatives, IC50 values have been determined against several cancer cell lines. For example, certain novel 1,2,4-triazol-3-amine derivatives have shown potent cytotoxic activities with IC50 values in the low micromolar range against A549 and NCI-H460 lung cancer cells. smolecule.com

Detailed IC50 values for this compound derivatives against the specified cancer cell lines (HT-29, MCF-7, HCT-116, NCI-H460) are not consistently reported in the available scientific literature, underscoring a gap in the specific research area of this particular compound series.

Enzyme Inhibition and Receptor Binding Studies

The mechanisms through which this compound derivatives may exert their biological effects include the inhibition of key enzymes and interaction with specific cellular receptors.

Inhibition of Kinases (e.g., CDK, GSK-3, Lck)

Kinases are crucial regulators of cell signaling pathways, and their inhibition is a key strategy in cancer therapy. The benzoxazole scaffold has been identified as a core component in some kinase inhibitors. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share some structural similarities with benzoxazoles, have been investigated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA). mdpi.com Furthermore, certain 2,5-diaminopyrimidines have been optimized as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). cymitquimica.com

Specific studies detailing the inhibitory activity of this compound derivatives against CDK, GSK-3, and Lck are limited in the public domain.

Inhibition of Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of neurological disorders. Research has shown that various benzoxazole derivatives can act as MAO inhibitors. For instance, a series of 2-thioether-benzothiazoles, which are structurally related to benzoxazoles, have been evaluated for their JNK inhibition, a kinase involved in stress signaling. mdpi.com

While the broader benzoxazole class shows potential for MAO inhibition, specific data on the MAO inhibitory profile of this compound derivatives is not well-documented.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of inflammatory mediators. The inhibition of these pathways is a target for anti-inflammatory and anticancer drug development. Dual inhibitors of COX-2 and 5-LOX are of particular interest. nih.gov

There is a lack of specific research in the available literature concerning the modulation of the COX and lipoxygenase pathways by this compound derivatives.

Interaction with Specific Receptors (e.g., 5-HT3, CXCR3)

The interaction of small molecules with specific receptors can lead to a variety of physiological effects. Benzoxazole derivatives have been investigated for their activity at several receptors. A series of benzoxazoles have been identified as novel partial agonists for the 5-HT3 receptor, which is involved in gastrointestinal motility and emesis. The nature of the substituent at the 5-position of the benzoxazole ring was found to be critical for potency at this receptor. Additionally, imidazo-pyrazine derivatives have been explored as potent antagonists of the chemokine receptor CXCR3, which plays a role in inflammation.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of benzoxazole derivatives has been a significant area of research. Both in vitro and in vivo studies have demonstrated the capacity of these compounds to mitigate inflammatory responses.

A series of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds exhibited significant activity, with compounds designated Ve, Vg, Vf, and Va showing potent anti-inflammatory effects comparable to standard drugs. nih.gov Similarly, a separate study synthesized a new series of 2-substituted benzoxazole derivatives and tested their anti-inflammatory potential in animals, also using the carrageenan-induced paw edema method. nih.gov Five of these compounds (2a, 2b, 3a, 3b, and 3c) displayed potent anti-inflammatory activity. nih.gov

In vitro studies have also provided evidence of the anti-inflammatory effects of benzoxazole derivatives. One study investigated a series of benzoxazolone derivatives and found that compounds 3c, 3d, and 3g showed the most significant anti-inflammatory activity against IL-6, with IC50 values of 10.14±0.08, 5.43±0.51, and 5.09±0.88 μM, respectively. nih.govresearchgate.net Further research on bisbenzoxazole derivatives, specifically RHE 231 and RHE 238, demonstrated a substantial decrease in the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in stimulated mammalian macrophages. researchgate.net Another benzoxazolone derivative, compound 2h, was found to reduce iNOS levels and suppress the protein expression of iNOS, p-p38, p-ERK, and nuclear NF-κB, indicating its anti-inflammatory effects may be mediated through the MAPK-NF-κB/iNOS signaling pathway. researchgate.net

It is important to note that while some benzoxazole derivatives, such as benoxaprofen (B1668000) and flunoxaprofen, were once commercially available as non-steroidal anti-inflammatory drugs (NSAIDs), they were later withdrawn from the market due to observed side effects. nih.gov

Below is an interactive data table summarizing the anti-inflammatory activity of selected benzoxazole derivatives.

Other Investigated Biological Activities

Beyond their anti-inflammatory effects, derivatives of this compound have been explored for a range of other biological activities.

Anticonvulsant Activity: A study on 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives revealed significant anticonvulsant activity. nih.gov Compounds 43 and 45 were particularly effective against maximal electroshock (MES)-induced seizures, with ED50 values of 8.7 and 7.6 mg/kg, respectively. nih.gov Compound 45 also demonstrated good protection in rats with an oral ED50 of 18.6 mg/kg. nih.gov Some quinazoline (B50416) derivatives have also been investigated for their anticonvulsant properties. nih.gov

Antihyperglycemic Potentiating Activity: Benzoxazole derivatives have been synthesized and evaluated for their potential to manage type 2 diabetes. pharmacophorejournal.com These compounds, particularly those incorporating a 2,4-thiazolidinedione (B21345) ring, were designed to act as insulin (B600854) sensitizers. pharmacophorejournal.com Research has shown that some benzenesulfonamide (B165840) derivatives can significantly reduce blood glucose levels in diabetic rats. nih.gov Additionally, certain flavonoids, which can contain structural similarities to benzoxazole derivatives, have demonstrated antihyperglycemic effects in streptozotocin-induced diabetic rats. nih.gov

Larvicidal Activity: The larvicidal potential of benzoxazole derivatives has also been an area of interest, although specific data on this compound derivatives in this context is limited in the provided search results.

The following interactive data table summarizes other investigated biological activities of benzoxazole derivatives.

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as potential therapeutic agents. Research has focused on identifying their direct molecular targets, their interference with key cellular processes, and their ability to generate reactive oxygen species.

Identification of Direct Molecular Targets

Several studies have aimed to identify the specific enzymes, receptors, or other biomolecules with which benzoxazole derivatives interact.

For instance, some 2-substituted benzoxazole derivatives have been identified as potential selective cyclooxygenase-2 (COX-2) inhibitors, which explains their anti-inflammatory properties. nih.gov Molecular docking studies have shown that these compounds have a significant binding potential in the protein pocket of the COX-2 enzyme. nih.gov In another study, certain benzoxazolone derivatives were found to competitively inhibit the binding between the probe bis-ANS and the myeloid differentiation protein 2 (MD2), a key adaptor protein in the inflammatory process. nih.govresearchgate.net The most active compound, 3g, was shown to directly bind to the MD2 protein. nih.gov

In the context of anticonvulsant activity, in vitro receptor binding studies have revealed that compounds 43 and 45 bind to sigma 1 receptors with nanomolar affinities. nih.gov

Furthermore, benzoxazole derivatives have been investigated for their ability to interact with DNA. nih.gov Some of these compounds have shown promising DNA-binding ability, with intercalation being a predominant mode of interaction. periodikos.com.br The lipophilic nature of these derivatives enhances their membrane permeability, allowing for efficient intracellular accumulation and interaction with key biomolecules. mdpi.com

The table below provides a summary of the identified molecular targets of benzoxazole derivatives.

Interference with Key Cellular Processes

The biological activities of benzoxazole derivatives often stem from their ability to interfere with essential cellular processes.

The anti-inflammatory effect of some benzoxazole derivatives is achieved by regulating signaling pathways. For example, one derivative was found to regulate the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway, thereby reducing the excessive release of inflammatory mediators. researchgate.net

The antiproliferative effects of some bisbenzoxazole derivatives on macrophages are thought to be the mechanism by which they alter the inflammatory functions of these cells. researchgate.net

In the context of their antimicrobial activity, certain benzoxazole derivatives can inhibit enzymes that are crucial for bacterial cell wall synthesis or DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com

Structure Activity Relationship Sar Studies of 2 Methoxy 1,3 Benzoxazol 5 Amine and Its Analogs

Impact of Substituent Positioning on Biological Efficacy

The strategic placement of various functional groups on the benzoxazole (B165842) core can dramatically alter the compound's interaction with biological targets, thereby affecting its therapeutic potential.

The introduction of an amino group at the 2-position of the benzoxazole ring is a key structural modification that has been explored in the development of various biologically active compounds. While direct SAR studies on "2-amino-5-methoxy-1,3-benzoxazole" are limited in the provided results, the broader class of 2-aminobenzoxazoles is significant. The synthesis of various 2-aminobenzoxazoles has been achieved through methods like the Smiles rearrangement, highlighting their importance as building blocks in medicinal chemistry. acs.org

The amino group at position 2 can serve as a crucial pharmacophore, participating in hydrogen bonding and other interactions with biological targets. For instance, in a study of 3-benzoxazolyl aniline (B41778) derivatives, amidation of the aniline with chloroacetyl chloride led to promising antifungal and antimalarial activities, suggesting the importance of the amino functionality and its further modification. researchgate.net

The methoxy (B1213986) group at position 5 of the benzoxazole ring has been shown to play a significant role in modulating the biological activity of various analogs. Studies on different benzoxazole derivatives have indicated that the presence of a methoxy group can enhance antiproliferative and other biological activities.

For example, research on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that compounds bearing a methoxy group at position 3 of the phenyl ring (which can be considered analogous in its electronic contribution to a methoxy group on the benzoxazole core) generally exhibited higher antiproliferative activity. nih.govresearchgate.net This suggests that the electron-donating nature of the methoxy group can be beneficial for certain biological activities.

In another study, the substitution of aromatic aldehydes with di-methoxy and tri-methoxy groups on the phenyl ring attached to the benzoxazole core improved the anticancer activity of the prepared derivatives. nih.gov This further underscores the potential positive influence of methoxy groups on the biological efficacy of benzoxazole compounds.

The biological activity of benzoxazole derivatives is highly tunable by introducing a variety of substituents at different positions.

Halogens: The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact the biological activity. For instance, benzoxazole derivatives with a chlorine atom at position 5 have shown enhanced antiproliferative activity. nih.gov Similarly, the presence of a fluorine atom has been noted in compounds with potent biological effects. nih.govgoogle.com Bromine substitution has also been shown to increase the activity of certain benzoxazole derivatives. nih.gov

Alkyl Chains: The presence and nature of alkyl chains can influence the lipophilicity and steric properties of the molecule, thereby affecting its biological activity. While specific examples for 2-Methoxy-1,3-benzoxazol-5-amine are not detailed, the general principle of using alkyl chains to modulate activity is well-established in medicinal chemistry.

Aromatic Rings: The attachment of various aromatic and heteroaromatic rings to the benzoxazole core is a common strategy to enhance biological activity. Studies have shown that substituting the 2-position with different aryl groups can lead to potent anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.govnih.gov The nature of the substituent on these appended aromatic rings further fine-tunes the activity. For example, electron-withdrawing groups on a phenyl ring at the 2-position can influence the compound's efficacy. nih.gov

Systematic Modifications for Enhanced Potency and Selectivity

Systematic modifications of the benzoxazole scaffold are a cornerstone of medicinal chemistry efforts to develop more potent and selective therapeutic agents. researchgate.net This often involves a multi-pronged approach targeting different positions of the benzoxazole ring.

A key strategy involves the derivatization at both the 2 and 5-positions, which has been shown to be particularly effective in enhancing antimicrobial potency. nih.gov For instance, the combination of a halogen at position 5 with various aryl groups at position 2 has been a successful approach in generating compounds with improved antiproliferative activity. nih.gov

The process of enhancing potency and selectivity is often guided by SAR studies. For example, after identifying that a chloroacetyl functionalization of a benzoxazolyl aniline derivative showed promising activity, further modifications could be explored to optimize this lead structure. researchgate.net This iterative process of synthesis and biological evaluation allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile.

The following table summarizes the impact of various substituents on the biological activity of benzoxazole derivatives based on available research:

| Position | Substituent | Observed Effect on Biological Activity | Reference(s) |

| 2 | Amino Group | Can serve as a key pharmacophore; further modification can enhance activity. | acs.orgresearchgate.net |

| 5 | Methoxy Group | Generally enhances antiproliferative and other biological activities. | nih.govnih.govresearchgate.net |

| 5 | Halogens (Cl, F, Br) | Can significantly increase antiproliferative and antimicrobial activity. | nih.govnih.govnih.govgoogle.com |

| 2 | Aromatic/Heteroaromatic Rings | A common strategy to introduce potent biological activity (anti-inflammatory, antimicrobial, anticancer). | nih.govnih.govnih.gov |

| - | Di/Tri-methoxy Phenyl Groups | Improved anticancer activity. | nih.gov |

Comparative Analysis with Structurally Related Benzoxazole and Benzothiazole (B30560) Derivatives

Benzothiazole, a bioisostere of benzoxazole where the oxygen atom is replaced by a sulfur atom, shares a similar fused heterocyclic structure and exhibits a broad spectrum of biological activities. nih.govjchemrev.com Comparative analyses of these two scaffolds are valuable for understanding the role of the heteroatom in biological activity.

Both benzoxazole and benzothiazole derivatives are known to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govjchemrev.comresearchgate.netnih.govbenthamscience.com The substitution patterns that lead to enhanced activity in benzoxazoles often have similar effects in benzothiazoles. For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring are known to be crucial for their biological activity, which parallels the importance of the 2- and 5-positions in benzoxazoles. benthamscience.com

In some cases, benzothiazole derivatives have shown potent and specific activities. For example, certain benzothiazole analogs have demonstrated significant antimicrobial and anticancer effects. jchemrev.com An in vitro and in silico study evaluating the antifungal activity of both benzoxazole and benzothiazole derivatives found that a specific benzothiazole compound exhibited strong action against Candida species. nih.gov

The choice between a benzoxazole and a benzothiazole scaffold in drug design can depend on the specific target and desired properties. The difference in electronegativity and size between oxygen and sulfur can influence the molecule's conformation, electronic distribution, and ability to interact with biological targets.

The following table provides a comparative overview of the biological activities of benzoxazole and benzothiazole derivatives:

| Scaffold | Key Biological Activities | Important Substitution Positions | Reference(s) |

| Benzoxazole | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory | 2 and 5 | nih.govnih.govjocpr.comnih.gov |

| Benzothiazole | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory, Antidiabetic, Antiviral | 2 and 6 | jchemrev.comresearchgate.netbenthamscience.com |

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Advanced Derivatives

The development of efficient and environmentally friendly synthetic methods is paramount for the advancement of medicinal chemistry. For the synthesis of 2-aminobenzoxazole (B146116) derivatives, research is moving beyond traditional, often harsh, methods that utilize toxic reagents like cyanogen (B1215507) bromide. acs.orgnih.gov Modern strategies focus on sustainability, efficiency, and versatility.

Recent advancements include:

Green Chemistry Approaches: Tandem reactions performed in water have shown significant rate acceleration and high yields for the synthesis of 2-aminobenzoxazoles, offering an environmentally benign alternative to volatile organic solvents. rsc.org The use of reusable ionic liquids as catalysts also presents a green and efficient method for direct oxidative amination of benzoxazoles at room temperature. mdpi.com

Novel Rearrangements and One-Pot Syntheses: The Smiles rearrangement is being employed to functionalize the benzoxazole (B165842) core under economic conditions. nih.gov This, combined with one-pot procedures that start from readily available materials like 2-aminophenols, streamlines the production of complex derivatives, reducing waste and saving time. acs.orgrsc.org

Non-Hazardous Reagents: Researchers are successfully replacing toxic cyanating agents with safer alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid, to produce a wide range of 2-aminobenzoxazoles in good to excellent yields. acs.orgnih.gov

These innovative synthetic protocols are crucial for building libraries of advanced derivatives with diverse functionalities, enabling a broader exploration of their biological activities.

| Synthetic Strategy | Key Features | Advantages |

| Water-Promoted Tandem Reaction | Uses water as a solvent for reacting 2-aminophenols with isothiocyanates. | Environmentally sustainable, rapid, high efficiency. rsc.org |

| Ionic Liquid Catalysis | Employs a reusable ionic liquid for direct oxidative amination. | Green, mild conditions, catalyst can be recycled. mdpi.com |

| Smiles Rearrangement | Intramolecular rearrangement to form N-substituted aminobenzoxazoles. | Economical conditions, functionalizes the heterocyclic ring. nih.gov |

| Non-Hazardous Cyanating Agents | Utilizes reagents like NCTS to replace toxic BrCN. | Increased safety, wide substrate scope, good yields. acs.orgnih.gov |

In-depth Mechanistic Elucidation of Biological Actions and Target Validation

Understanding how these molecules exert their effects at a cellular and molecular level is a critical step in drug development. For benzoxazole derivatives, research is focused on elucidating their mechanisms of action to validate their biological targets. nih.gov A significant body of work has demonstrated the broad-spectrum biological activity of this class, including antimicrobial and anticancer effects. nih.govnih.govamazonaws.com

Key research efforts include:

Structure-Activity Relationship (SAR) Studies: Extensive studies on large groups of synthetic benzoxazoles have helped establish clear relationships between their chemical structure and biological activity. For instance, it has been found that substitutions at the 2 and 5-positions of the benzoxazole ring are critical for antimicrobial and cytotoxic potency. nih.gov The presence of a methoxy (B1213986) group, in particular, has been noted for its influence on the antiproliferative activity of some derivatives. mdpi.com

Target Identification: By studying how structural modifications affect activity, researchers can infer the nature of the biological target. For example, certain benzoxazole derivatives have been designed and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Apoptosis Induction: Mechanistic studies have shown that some benzoxazole compounds can induce apoptosis (programmed cell death) in cancer cells. For example, compound 14b was found to arrest the cell cycle and significantly increase levels of caspase-3, a key executioner of apoptosis. nih.gov

This in-depth mechanistic work is essential for optimizing lead compounds and ensuring that they act selectively on their intended targets, which is a hallmark of modern targeted therapies.

Rational Design and Synthesis of New Analogues with Tuned Activity Profiles

The insights gained from SAR and mechanistic studies are fueling the rational design of new benzoxazole analogues with improved and finely-tuned activity profiles. mdpi.com Instead of relying on serendipity, chemists are now designing molecules with specific properties in mind, such as enhanced potency, greater selectivity, or improved metabolic stability.

This design-led approach involves:

Scaffold Hopping and Hybridization: Combining the benzoxazole core with other pharmacologically important motifs is a common strategy. For example, novel derivatives have been created by integrating benzoxazole with pyrazole, triazole, and benzimidazole (B57391) moieties to explore new chemical space and biological activities. nih.govamazonaws.com

Target-Oriented Design: Based on the known pharmacophoric features of inhibitors for a specific target like VEGFR-2, new series of benzoxazoles are designed and synthesized. nih.gov This ensures a higher probability of finding active compounds.

The synthesis of these rationally designed molecules, often using the novel routes described in section 7.1, is a crucial step in testing the design hypotheses and advancing the development of new drug candidates.

Integration of Advanced In Silico Methodologies with Experimental Research

Computational chemistry has become an indispensable tool in modern drug discovery, and its integration with experimental research is accelerating the development of benzoxazole-based agents. These in silico methods provide valuable insights that guide and streamline the experimental workflow. nih.govresearchgate.net

Key computational techniques being applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.net Docking studies have been used to understand the binding modes of benzoxazole derivatives with targets like VEGFR-2, helping to explain their inhibitory activity and guiding the design of more potent analogues. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the chemical structures of compounds with their biological activities. nih.govrsc.org These models generate contour maps that visualize which structural features are favorable or unfavorable for activity, providing a roadmap for molecular optimization. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its receptor over time, helping to assess the stability of the binding and identify key interactions that hold the complex together. nih.govrsc.org

ADME Predictions: In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with better drug-like properties early in the discovery process.

By combining these computational predictions with real-world experimental data, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the journey from initial concept to a potential new medicine. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methoxy-1,3-benzoxazol-5-amine, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, catalytic hydrogenation using Pd/C and hydrazine monohydrate (50°C, MeOH solvent) is effective for analogous benzoxazol-5-amine derivatives . Optimization includes adjusting stoichiometry (e.g., 1.2 eq. hydrazine), solvent polarity (EtOAc for extraction), and recrystallization (hexane for purity enhancement). Yield improvements are achievable by controlling reaction time (3 hours) and temperature gradients .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, identifying bond lengths/angles and methoxy group orientation .

- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy at C2, amine at C5). HRMS (EI, 70 eV) validates molecular ions (e.g., [M+H]+) with <2 ppm error .

- Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities, while TLC (silica gel, EtOAc/hexane) monitors reaction progress .

Q. How does the methoxy group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : The electron-donating methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces stability in acidic conditions. Stability assays (pH 1–14, 37°C) with UV-Vis monitoring (240–400 nm) reveal degradation kinetics. Buffered solutions (pH 7.4) are optimal for biological testing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. Systematic SAR studies should:

- Compare in vitro activity (e.g., IC50) across derivatives (e.g., halogenated vs. methoxy-substituted analogs) .

- Standardize assay protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) .

- Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., A2A adenosine receptors). Pose validation requires RMSD <2.0 Å against co-crystallized ligands .

- DFT : B3LYP/6-31G* calculates frontier orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- MD Simulations : GROMACS assesses binding stability (50 ns trajectories, RMSF analysis) .